molecular formula C21H21N3OS B2763268 N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1019153-72-0

N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2763268
CAS No.: 1019153-72-0
M. Wt: 363.48
InChI Key: CDHGDZHSLQEBHO-UHFFFAOYSA-N
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Description

“N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a benzyl group, a pyrimidine ring, and an acetamide group, which are common structures in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyl group attached to it, which could potentially participate in various chemical reactions .

Scientific Research Applications

Crystal Structure Analysis

Studies on crystal structures of related compounds reveal insights into molecular conformation and intramolecular interactions. For example, compounds similar to N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide show a folded conformation around the methylene C atom of the thioacetamide bridge, facilitating intramolecular N—H⋯N hydrogen bonds that stabilize the structure (Subasri et al., 2016). This detailed structural information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems.

Synthesis of Antifolates and Antitumor Agents

Research on the synthesis of classical and nonclassical antifolates, which are similar in structure to this compound, highlights their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. One study synthesizes analogues with significant inhibitory effects on human DHFR, suggesting potential for cancer therapy (Gangjee et al., 2007).

Antimicrobial Applications

Derivatives of sulfanilamide, structurally related to this compound, have been studied for their antimicrobial activities. The synthesis and characterization of these derivatives provide insights into their potential as antibacterial agents, although their effectiveness varies with molecular modifications (Lahtinen et al., 2014).

Vibrational Spectroscopy and Quantum Computational Analysis

Vibrational spectroscopic analysis, along with quantum computational approaches, has been applied to similar molecules. This research offers deep insights into molecular structure, inter and intra-molecular hydrogen bonding, and stability, facilitated by stereo-electronic interactions. Such studies are critical for understanding how minor modifications in molecular structure can influence overall stability and activity (Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-benzyl-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-8-9-18(12-16(15)2)19-10-11-22-21(24-19)26-14-20(25)23-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGDZHSLQEBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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